5-Bromo-5-nitro-1,3-dioxane
Overview
Description
5-Bromo-5-nitro-1,3-Dioxane: is a chemical compound known for its antimicrobial properties. It is commonly used as a preservative in various cosmetic and personal care products due to its effectiveness against a broad spectrum of microorganisms, including gram-negative and gram-positive bacteria, yeast, and fungi . The compound has the molecular formula C4H6BrNO4 and a molecular weight of 212.00 g/mol .
Mechanism of Action
Target of Action
The primary targets of 5-Bromo-5-nitro-1,3-dioxane, also known as Bronidox, are essential protein thiols present in various microorganisms . These protein thiols play a crucial role in the growth and survival of the microorganisms.
Mode of Action
This compound interacts with its targets by oxidizing the essential protein thiols . This oxidation process inhibits the activity of enzymes that are critical for the growth and survival of the microorganisms .
Biochemical Pathways
The oxidation of essential protein thiols disrupts the normal biochemical pathways in the microorganisms. This disruption leads to the inhibition of microbial growth , affecting both gram-positive and gram-negative bacteria, yeast, and fungi .
Result of Action
The result of this compound’s action is the inhibition of microbial growth . By oxidizing essential protein thiols and inhibiting critical enzymes, it prevents the microorganisms from growing and proliferating .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is known to be unstable under high temperature and alkaline conditions, where it can decompose and release formaldehyde . Therefore, it should be used only in well-ventilated areas and with appropriate protective equipment . It is also used as a preservative in cosmetics, where the maximum allowed concentration is 0.1% .
Biochemical Analysis
Biochemical Properties
5-Bromo-5-nitro-1,3-dioxane exhibits antimicrobial properties against a wide range of microorganisms including gram-negative and gram-positive bacteria, yeast, and fungi . It interacts with essential protein thiols, promoting their oxidation and causing inhibition of enzyme activity . This interaction leads to the subsequent inhibition of microbial growth .
Cellular Effects
The effects of this compound on cells are primarily related to its antimicrobial activity. It inhibits enzyme activity in bacteria, leading to the inhibition of microbial growth . It can cause significant skin and eye irritation in animal studies at 0.5%, but not at 0.1% .
Molecular Mechanism
The molecular mechanism of action of this compound involves the oxidation of essential protein thiols . This oxidation process inhibits enzyme activity, leading to the inhibition of microbial growth .
Temporal Effects in Laboratory Settings
This compound is light-stable and is stable at temperatures of less than 50°C . It is unstable at a pH of less than 5 and is stable at pHs between 5 and 9 .
Dosage Effects in Animal Models
In animal models, the median lethal dose (LD50) of this compound is 455 mg/kg for rats and 590 mg/kg for mice . Significant skin and eye irritation was observed in animal studies at 0.5%, but not at 0.1% .
Metabolic Pathways
The chemical is metabolized in rats and rabbits to form 2-bromo-2-nitropropane-1,3-diol (bronopol, a nitrosating agent), 2-nitro-1,3-propanediol, and 2-nitroethanol, together with formaldehyde . Therefore, this compound may act as a nitrosating agent, reacting with amines and amides to form nitrosamines or nitrosamides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-5-nitro-1,3-Dioxane typically involves the bromination and nitration of 1,3-dioxane. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the bromination and nitration processes are carefully monitored. The compound is then purified through crystallization or distillation to achieve the required purity levels for commercial use .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Bromo-5-nitro-1,3-Dioxane can undergo oxidation reactions, particularly affecting the nitro group.
Reduction: The nitro group can also be reduced under specific conditions to form amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles in substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted dioxane derivatives
Scientific Research Applications
Chemistry: 5-Bromo-5-nitro-1,3-Dioxane is used in analytical chemistry for the development of sensitive detection methods, such as gas chromatography, to monitor its presence in cosmetic products .
Biology and Medicine: The compound’s antimicrobial properties make it valuable in biological research for studying microbial inhibition and enzyme activity. It is also used as a preservative in biological solutions, including antibodies and antisera .
Industry: In the cosmetic industry, this compound is used as a preservative in products like shampoos, conditioners, and other rinse-off products. Its effectiveness in low concentrations makes it a preferred choice for ensuring product safety and longevity .
Comparison with Similar Compounds
Bronopol (2-Bromo-2-nitropropane-1,3-diol): Similar antimicrobial properties and mechanism of action.
Chlorhexidine: Another antimicrobial agent used in various applications.
Triclosan: Commonly used in personal care products for its antibacterial properties
Uniqueness: 5-Bromo-5-nitro-1,3-Dioxane is unique due to its specific structure, which allows it to be effective at low concentrations. Its dual functional groups (bromo and nitro) contribute to its broad-spectrum antimicrobial activity, making it a versatile preservative in various formulations .
Properties
IUPAC Name |
5-bromo-5-nitro-1,3-dioxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrNO4/c5-4(6(7)8)1-9-3-10-2-4/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBRCOKDZVQYAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COCO1)([N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044560 | |
Record name | 5-Bromo-5-nitro-1,3-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30007-47-7 | |
Record name | 5-Bromo-5-nitro-1,3-dioxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30007-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-5-nitro-1,3-dioxane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030007477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dioxane, 5-bromo-5-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Bromo-5-nitro-1,3-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-5-nitro-1,3-dioxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.441 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-BROMO-5-NITRO-1,3-DIOXANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U184I9QBNM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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